molecular formula C7H8F2N2O B13042607 (2R)-2-amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol

(2R)-2-amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol

Cat. No.: B13042607
M. Wt: 174.15 g/mol
InChI Key: FITUYFOXNZCJDC-LURJTMIESA-N
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Description

(2R)-2-amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol is a chemical compound characterized by the presence of an amino group and a difluoropyridinyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of (3,5-difluoropyridin-4-yl)ethan-1-ol as a precursor, which is then subjected to amination reactions to introduce the amino group. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and difluoropyridinyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2R)-2-amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and difluoropyridinyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3,5-difluoropyridin-4-yl)ethan-1-ol: Similar in structure but differs in the position of the amino group.

    2-(3,5-difluoropyridin-4-yl)ethan-1-ol: Lacks the amino group, making it less versatile in certain reactions.

Uniqueness

(2R)-2-amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol is unique due to the presence of both an amino group and a difluoropyridinyl group, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and chemical synthesis.

Properties

Molecular Formula

C7H8F2N2O

Molecular Weight

174.15 g/mol

IUPAC Name

(2R)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol

InChI

InChI=1S/C7H8F2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m0/s1

InChI Key

FITUYFOXNZCJDC-LURJTMIESA-N

Isomeric SMILES

C1=C(C(=C(C=N1)F)[C@H](CO)N)F

Canonical SMILES

C1=C(C(=C(C=N1)F)C(CO)N)F

Origin of Product

United States

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